2-Butyne-1,4-diol

Description

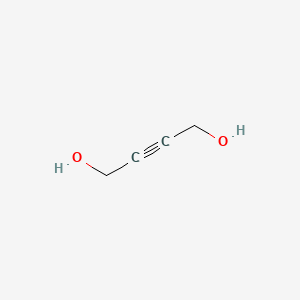

Structure

3D Structure

Properties

IUPAC Name |

but-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butynediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butynediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021921 | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

< 0.5% water; 1% butane-1,4-diol | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |

CAS No. |

110-65-6; 54141-09-2, 110-65-6 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butynediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXH202FPQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °C, 58 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 2-Butyne-1,4-diol for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-butyne-1,4-diol (C₄H₆O₂), a key building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings, particularly within the pharmaceutical industry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive insights.

Molecular Structure and its Spectroscopic Implications

This compound is a symmetrical molecule featuring a carbon-carbon triple bond flanked by two hydroxymethyl groups. This unique structure dictates its spectroscopic behavior, giving rise to characteristic signals that are readily identifiable.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide simple yet informative spectra due to the molecule's symmetry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the hydroxyl protons and the methylene protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Singlet | 4H | -CH ₂- |

| Variable (depends on conc. and solvent) | Broad Singlet | 2H | -OH |

Interpretation: The methylene protons (-CH₂-) adjacent to the alkyne and hydroxyl groups are chemically equivalent and therefore appear as a single sharp singlet at approximately 4.2 ppm[1]. The absence of coupling is due to the lack of adjacent protons. The hydroxyl protons (-OH) typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is also simple, showing two signals for the two types of carbon atoms present.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~50 | -C H₂- |

| ~85 | -C ≡C - |

Interpretation: The signal at approximately 50 ppm is attributed to the methylene carbons (-CH₂-), which are deshielded by the adjacent electronegative oxygen atom[2]. The alkynyl carbons (-C≡C-) resonate at a lower field, around 85 ppm, which is a characteristic chemical shift for sp-hybridized carbons[3].

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum can be obtained by following a standardized protocol.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry vial.[4] The choice of solvent can affect the chemical shift of the hydroxyl proton.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Parameters (for a 300 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 128-512 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[5][6]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| 2950-2850 | Medium | C-H stretch (sp³ C-H) |

| 2250-2100 | Weak to Medium | C≡C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Interpretation: The IR spectrum of this compound is dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.[7][8] The C-H stretching of the methylene groups appears in the 2950-2850 cm⁻¹ range. A key feature is the weak to medium intensity band for the C≡C triple bond stretch, which is expected in the 2250-2100 cm⁻¹ region. Its intensity is often weak in symmetrical alkynes. Finally, a strong absorption corresponding to the C-O stretching of the primary alcohol functionality is observed around 1050-1000 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The solid nature of this compound makes the Potassium Bromide (KBr) pellet method a suitable technique for obtaining a high-quality IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours and store it in a desiccator.[9]

-

In a clean agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until it is a homogenous, fine powder.[10][11]

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[12]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically ratioed against the background by the instrument software.

-

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like this compound.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 85 | [M-H]⁺ |

| 68 | [M-H₂O]⁺ |

| 57 | [M-CHO]⁺ or [M-CH₂OH]⁺ |

| 55 | [M-H₂O-H]⁺ |

| 31 | [CH₂OH]⁺ |

Interpretation: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 86, corresponding to its molecular weight.[13][14] Common fragmentation pathways include the loss of a hydrogen atom to give a peak at m/z 85, and the loss of a water molecule (dehydration) to yield a fragment at m/z 68.[15] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a favorable fragmentation pathway for alcohols, leading to the formation of the [CH₂OH]⁺ ion at m/z 31.[16] The peak at m/z 57 likely arises from the loss of a formyl radical (-CHO) or a hydroxymethyl radical (-CH₂OH).

Experimental Protocol for GC-MS with Electron Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, providing both separation and structural information.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetone.

-

-

GC Parameters (Illustrative):

-

Injector Temperature: 250 °C

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

-

MS Parameters (Electron Ionization):

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The symmetry of the molecule simplifies its NMR spectra, while its functional groups give rise to distinct and predictable signals in IR and MS. The detailed protocols provided herein serve as a self-validating system to ensure the acquisition of high-quality, reliable data for researchers and professionals in drug development and other scientific fields.

References

-

Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Spectroscopy Online. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

SpectraBase. This compound - Optional[¹³C NMR] - Spectrum. [Link]

-

PubMed. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for this compound. [Link]

-

NIST WebBook. This compound. [Link]

-

University of Puget Sound. Notes on NMR Solvents. [Link]

-

NIST WebBook. This compound Mass Spectrum. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

SpectraBase. This compound - Optional[¹H NMR] - Spectrum. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. chem.washington.edu [chem.washington.edu]

- 7. This compound(110-65-6) IR Spectrum [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Synthesis of 2-Butyne-1,4-diol via the Reppe Process

This guide provides a comprehensive technical overview of the Reppe process for the synthesis of 2-butyne-1,4-diol, a critical precursor in the chemical industry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this foundational reaction.

Introduction: The Significance of this compound and the Reppe Synthesis

This compound (B4D) is a versatile chemical intermediate of significant industrial importance. Its unique structure, featuring a carbon-carbon triple bond and two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a wide array of products, including pharmaceuticals, plastics, and specialty chemicals. Key applications include the production of 1,4-butanediol (BDO), tetrahydrofuran (THF), and polyurethanes.

The primary industrial route to this compound is the Reppe process, developed by Walter Reppe and his colleagues at BASF in the 1930s. This process involves the reaction of acetylene with formaldehyde in the presence of a catalyst. The elegance and efficiency of the Reppe synthesis have made it a cornerstone of industrial organic chemistry for decades. The Reppe process is the dominant industrial method for producing this compound.[1] It involves the reaction of acetylene with an aqueous solution of formaldehyde using a specialized catalyst.[1]

The Core Chemistry: Reaction Mechanism and Catalysis

The Reppe synthesis of this compound is fundamentally an ethynylation reaction. It proceeds by the reaction of two equivalents of formaldehyde with one equivalent of acetylene.

Reaction Equation:

2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH

The reaction is typically carried out in the presence of a copper acetylide catalyst, often supported on silica. The catalyst is the heart of the process, and its composition and preparation are critical to achieving high yields and selectivity.

The Catalytic Cycle

The precise mechanism of the Reppe process is complex and has been the subject of extensive research. However, a generally accepted pathway involves the following key steps:

-

Formation of the Active Catalyst: The process often starts with a copper(II) salt which is reduced in situ to form the active copper(I) acetylide species.

-

Coordination of Acetylene: Acetylene coordinates to the copper(I) center.

-

Nucleophilic Attack by Formaldehyde: One molecule of formaldehyde undergoes nucleophilic attack at the acetylenic carbon, leading to the formation of a propargyl alcohol intermediate.

-

Second Formaldehyde Addition: A second molecule of formaldehyde reacts with the other acetylenic carbon, yielding the final product, this compound.

-

Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in further reaction cycles.

Bismuth is often used as a promoter to improve the catalyst's performance and stability.

The Catalyst System: A Closer Look

The catalyst is paramount to the success of the Reppe synthesis. While various catalyst systems have been explored, the most common industrial catalysts are based on copper acetylide supported on silica. Bismuth oxide is frequently added as a promoter.

-

Copper Acetylide (Cu₂C₂): This is widely accepted as the catalytically active species.[2] It is formed in situ from a copper(II) oxide precursor under the reaction conditions.[2]

-

Bismuth Oxide (Bi₂O₃): Bismuth acts as a promoter, enhancing the catalyst's activity, selectivity, and lifespan. It is thought to suppress the formation of byproducts.

-

Support Material: Silica is the most common support, providing a high surface area for the catalyst and improving its mechanical stability.

Recent research has explored more complex catalyst systems, such as CuO–Bi₂O₃/MgAl₂O₄, which have shown enhanced performance due to improved catalyst dispersion and acid-base properties.[2]

Process Parameters and Their Influence

The Reppe process is sensitive to several operational parameters. Optimizing these is crucial for maximizing yield and ensuring safe operation.

| Parameter | Typical Range | Impact on the Process |

| Temperature | 80-120 °C | Higher temperatures increase the reaction rate but can also lead to the formation of byproducts and catalyst deactivation. |

| Pressure | 5-20 bar | Higher pressures increase the solubility of acetylene in the reaction medium, thus enhancing the reaction rate. However, safety considerations are paramount when working with acetylene under pressure. |

| pH | 4-6 | The pH of the reaction mixture influences catalyst stability and activity. |

| Formaldehyde Concentration | 20-40 wt% | A higher concentration can increase the reaction rate, but it can also lead to side reactions. |

| Catalyst Loading | 1-5 wt% | Higher catalyst loading generally leads to a faster reaction, but economic and mass transfer limitations must be considered. |

A kinetic model developed for the Reppe synthesis in dimethylformamide indicated that the reaction is primarily chemically controlled at temperatures below 100°C.[3] The model assumes a surface reaction between adsorbed acetylene and formaldehyde in the liquid phase.[3]

Experimental Protocol: A Step-by-Step Guide

This section outlines a generalized, lab-scale procedure for the synthesis of this compound. Note: This protocol is for informational purposes only and should be adapted and scaled according to specific laboratory equipment and safety protocols.

Materials and Reagents

-

Formaldehyde (37 wt% in water)

-

Acetylene (high purity)

-

Copper(II) oxide

-

Bismuth(III) oxide

-

Silica gel (high surface area)

-

Distilled water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Catalyst Preparation (Example)

-

Impregnate the silica gel support with an aqueous solution of copper nitrate and bismuth nitrate.

-

Dry the impregnated support at 120 °C for 12 hours.

-

Calcine the dried material at 450 °C for 4 hours to convert the nitrates to their respective oxides.

Reaction Procedure

-

Reactor Setup: The reaction is typically carried out in a high-pressure stirred tank reactor (autoclave) equipped with a gas inlet, liquid inlet, sampling port, pressure gauge, and temperature controller.

-

Charging the Reactor:

-

Charge the reactor with the prepared catalyst and an aqueous solution of formaldehyde.

-

Seal the reactor and purge it with nitrogen to remove any air.

-

-

Pressurization and Heating:

-

Pressurize the reactor with acetylene to the desired operating pressure.

-

Heat the reactor to the target temperature while stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking periodic samples and analyzing them for the consumption of formaldehyde and the formation of this compound using techniques like HPLC or GC.

-

-

Reaction Termination and Product Isolation:

-

Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess acetylene.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product is then purified by distillation under reduced pressure.

-

Visualizing the Process

Reaction Mechanism

Caption: Simplified catalytic cycle for the Reppe synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety: A Critical Consideration

The Reppe process involves the handling of acetylene, a highly flammable and potentially explosive gas, especially under pressure.[4][5] Therefore, stringent safety measures are imperative.

-

Acetylene Handling: Acetylene should never be used in its pure form at pressures above 15 psig.[5] It is typically handled as a dissolved gas.[5] The risk of explosion must always be considered at ambient or elevated pressures.[4]

-

Equipment Design: Reactors and associated piping must be designed to withstand the potential for deflagration.[6] Long pipe lengths should be avoided to prevent the buildup of detonation waves.[6]

-

Materials of Construction: Copper and its alloys (with more than 70% copper) should be avoided in contact with acetylene, as they can form explosive acetylides.[6]

-

Ignition Sources: All potential ignition sources must be eliminated from the reaction area.[6] Electrical equipment should be appropriately rated for hazardous environments.[6]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable gas mixtures.[7]

Conclusion

The Reppe process remains a highly efficient and industrially significant method for the synthesis of this compound. A thorough understanding of the reaction mechanism, catalyst system, and process parameters is essential for successful and safe implementation. As research continues to advance catalyst technology and process optimization, the Reppe synthesis is poised to remain a cornerstone of industrial chemistry for the foreseeable future.

References

- Benchchem. Commercial Production of But-2-yne-1,4-diol: A Technical Guide.

- BASF and Acetylene – 70 Years of Reppe Chemistry – Long-Standing Reliability and Promising Future – and now, the only - OSTI.

- Ghosh, S; Hugo, P. Kinetic model for reppe synthesis of 2-butyn-1,4-diol in dimethyl formamide. Ber. Bunsenges. Phys. Chem. 1979, 83 (6), 563-567.

- Intratec. Butanediol Production from Acetylene.

- University of California, Santa Barbara. Acetylene Safety.

- Luo, P.; Li, X. Application and Market of 1,4-butanediol Production of Reppe Method in China. American Journal of Chemical Engineering 2021, 9 (2), 34-38.

- Google Patents. US4584419A - Process for the production of butane-1,4-diol.

- Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO).

- IChemE. Hazards in handling acetylene in chemical processes, particularly under pressure.

- ResearchGate. Production of 1,4-butanediol process diagram Reppe method.

- Wikimedia Commons. File:Industrial synthesis of this compound by reppe method.svg.

- DWSIM. Process Flowsheet for the Production of 150 TPD 1,4-Butanediol.

- Acetylene Gas Plant. Safety.

- YouTube. Acetylene Safety.

- Luo, P.; Li, X. Application and Market of 1,4-butanediol Production of Reppe Method in China. American Journal of Chemical Engineering 2021, 9 (2), 34-38.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic model for reppe synthesis of 2-butyn-1,4-diol in dimethyl formamide (Journal Article) | ETDEWEB [osti.gov]

- 4. osti.gov [osti.gov]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. icheme.org [icheme.org]

- 7. youtube.com [youtube.com]

2-Butyne-1,4-diol solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Butyne-1,4-diol in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Solubility Landscape of a Versatile Intermediate

This compound is a pivotal organic compound, distinguished by its bifunctional nature, possessing both the reactivity of an alkyne and the characteristics of a diol.[1] This unique structure, a C4 backbone with a central carbon-carbon triple bond and terminal hydroxyl groups, makes it a valuable precursor in the synthesis of a wide array of chemicals, from vitamins and polymers to corrosion inhibitors and pharmaceuticals.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely academic; it is a fundamental prerequisite for efficient process design, formulation development, reaction optimization, and purification protocols.

This guide provides a detailed exploration of the solubility of this compound in common organic solvents. We will move beyond simple data presentation to dissect the underlying physicochemical principles governing its solubility behavior. By grounding our discussion in authoritative data and established experimental methodologies, this document aims to serve as a practical and reliable resource for laboratory and industrial applications.

Physicochemical Profile of this compound

At room temperature, this compound exists as a colorless to light-brown or yellowish crystalline solid.[2][3] It is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][3] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆O₂ | [4] |

| Molecular Weight | 86.09 g/mol | [4][5] |

| Melting Point | 53-58 °C | [5] |

| Boiling Point | 238 °C (decomposes) | [2][5] |

| Density | ~1.1 - 1.2 g/cm³ | [4][6] |

| Water Solubility | 3740 g/L (at 20 °C) | [6][7] |

| logP (Octanol/Water) | -0.73 | [2] |

The presence of two polar hydroxyl (-OH) groups and a relatively short carbon chain are the dominant structural features dictating its solubility. These groups allow for strong hydrogen bonding, while the alkyne bond introduces a region of high electron density, contributing to its overall polarity.

The Governing Principle: "Like Dissolves Like"

The solubility of this compound is a classic illustration of the principle "like dissolves like".[8] This axiom posits that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. For this compound, the key interactions are:

-

Hydrogen Bonding: The two hydroxyl groups are capable of both donating and accepting hydrogen bonds. This is the primary reason for its high solubility in protic polar solvents like water and alcohols.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment, allowing it to interact favorably with other polar molecules.

The interplay of these forces explains its solubility spectrum across various organic solvent classes.

Caption: Solubility paradigm of this compound based on solvent polarity.

Solubility Profile Across Common Organic Solvents

Based on available data, the solubility of this compound can be categorized as follows.

High Solubility

-

Polar Protic Solvents: This class includes water and alcohols. This compound is very soluble in water , methanol , and ethanol .[1][2][5] The extensive hydrogen bonding network that can be established between the solute's hydroxyl groups and the solvent molecules is the driving force for this high solubility.[8]

-

Polar Aprotic Solvents: It exhibits good to very high solubility in solvents like acetone .[2][5] While these solvents cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds from the diol's -OH groups facilitate dissolution.

Moderate to Slight Solubility

-

Ethers: this compound is described as slightly soluble in ethyl ether .[4][2] Ethers are less polar than alcohols and ketones and can only act as hydrogen bond acceptors, leading to weaker solute-solvent interactions compared to the aforementioned classes.

-

Halogenated Solvents: Solubility in chloroform is also reported as slight.[1][2]

Insoluble

-

Nonpolar Solvents: this compound is effectively insoluble in nonpolar solvents like benzene and other hydrocarbons.[4][1][2] The significant energy required to break the strong hydrogen bonds between the diol molecules is not compensated by the weak van der Waals forces that would form with a nonpolar solvent.

Quantitative Solubility Data Summary

| Solvent | Class | Solubility | Reference(s) |

| Water | Polar Protic | Very High (374 g/100g at 25°C) | [4] |

| Methanol | Polar Protic | Very Soluble | [2][5] |

| Ethanol | Polar Protic | Very Soluble | [2][3][5] |

| Acetone | Polar Aprotic | Very Soluble | [2][5][6] |

| Ethyl Ether | Ether | Slightly Soluble | [4][2] |

| Chloroform | Halogenated | Slightly Soluble | [1][2][6] |

| Benzene | Aromatic Hydrocarbon | Insoluble | [1][2][6] |

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

To ensure trustworthy and reproducible solubility data, a robust experimental protocol is essential. The isothermal saturation method, often referred to as the shake-flask method, is considered a gold standard for determining equilibrium solubility.[9][10] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached saturation.

Materials and Apparatus

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Caption: Workflow for the Isothermal Saturation Solubility Determination Method.

Conclusion

The solubility of this compound is fundamentally governed by its molecular structure, specifically its two terminal hydroxyl groups. This leads to a clear and predictable pattern of solubility: it is highly soluble in polar protic and aprotic solvents, slightly soluble in solvents of intermediate polarity like ethers, and insoluble in nonpolar hydrocarbons.[4][2][8] This in-depth understanding, coupled with robust experimental methods for its quantification, is crucial for leveraging the full potential of this versatile chemical in scientific research and industrial development.

References

-

Solubility of But-2-yne-1,4-diol. Solubility of Things. [Online] Available at: [Link]

-

This compound | C4H6O2 | CID 8066. PubChem. [Online] Available at: [Link]

-

This compound: Properties, Production And Uses. Chemcess. [Online] Available at: [Link]

-

This compound. atamankimya.com. [Online] Available at: [Link]

-

This compound. ChemBK. [Online] Available at: [Link]

-

This compound. atamankimya.com. [Online] Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Online] Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell. [Online] Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Online] Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Online] Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Online] Available at: [Link]

-

Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. ACS Publications. [Online] Available at: [Link]

-

Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Online] Available at: [Link]

-

Schematic diagram of solubility determination using isothermal saturation method. ResearchGate. [Online] Available at: [Link]

-

Chemical Properties of this compound (CAS 110-65-6). Cheméo. [Online] Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]

-

Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. [Online] Available at: [Link]

-

Showing metabocard for this compound (HMDB0245045). Human Metabolome Database. [Online] Available at: [Link]

-

2-BUTENE-1,4-DIOL | CAS#:821-11-4. Chemsrc. [Online] Available at: [Link]

-

Aliphatic Polyesters of Butyne-1,4-Diol. ResearchGate. [Online] Available at: [Link]

-

Butyne Diol EO. Mallak Specialties Pvt Ltd. [Online] Available at: [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. chemcess.com [chemcess.com]

- 5. This compound or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dissolutiontech.com [dissolutiontech.com]

A Guide to the Comprehensive Crystal Structure Analysis of 2-Butyne-1,4-diol: From Macroscopic Properties to Atomic Arrangement

Abstract

2-Butyne-1,4-diol (C₄H₆O₂), a key industrial chemical building block, possesses a deceptively simple linear formula that belies its complex three-dimensional solid-state architecture. The precise arrangement of its molecules in the crystalline lattice, governed by a network of strong intermolecular forces, dictates its physical properties and reactivity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the methodologies and scientific rationale behind the crystal structure analysis of this compound. We will move beyond procedural outlines to delve into the causal relationships between experimental choices, data interpretation, and the validation of the final structural model, integrating single-crystal X-ray diffraction (SC-XRD) with complementary spectroscopic techniques.

Introduction: The Significance of Solid-State Structure

This compound is a bifunctional molecule featuring a central alkyne unit flanked by two primary alcohol groups.[1][2] This structure makes it a versatile precursor for the synthesis of a wide array of commercially significant products, including 1,4-butanediol, various polymers, pharmaceuticals, and agricultural chemicals.[3] While its solution-phase chemistry is well-understood, its behavior and properties in the solid state—critical for storage, formulation, and solid-state reactions—are entirely dependent on its crystal structure.

The primary objective of this guide is to present a holistic analytical strategy for elucidating this structure. We will focus on single-crystal X-ray diffraction as the definitive technique for determining atomic coordinates and bonding geometries, while employing spectroscopic methods to validate and complement the diffraction data. This multi-technique approach ensures a self-validating system, providing a high degree of confidence in the final structural model.

Foundational Knowledge: Synthesis and Physicochemical Properties

A robust structural analysis begins with a pure, well-characterized sample. This compound is commercially produced via the Reppe synthesis, which involves the reaction of acetylene with an aqueous solution of formaldehyde under pressure, typically using a copper acetylide catalyst.[4][5] For analytical purposes, especially for growing single crystals suitable for diffraction studies, commercial samples must be purified. Recrystallization by slow evaporation from a methanol solution is an effective method for obtaining high-quality, single crystals.[6]

A summary of its key physicochemical properties provides the macroscopic context for the microscopic structural analysis that follows.

| Property | Value | Source |

| IUPAC Name | But-2-yne-1,4-diol | [4] |

| CAS Number | 110-65-6 | [1][4] |

| Molecular Formula | HOCH₂C≡CCH₂OH | |

| Molar Mass | 86.09 g/mol | [4] |

| Appearance | Colorless to yellow hygroscopic crystals/solid | [1][3] |

| Melting Point | 53-58 °C | [1] |

| Boiling Point | 238 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [1][3] |

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

3.1. The Rationale: Why SC-XRD is Authoritative

SC-XRD provides unambiguous, high-resolution information about the spatial arrangement of atoms within a crystal lattice. The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms. When a monochromatic X-ray beam strikes a single crystal, the electrons scatter the X-rays. Because the atoms in a crystal are arranged in a periodic, repeating pattern, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. The geometry and intensities of these diffracted spots contain all the information required to mathematically reconstruct a three-dimensional map of the electron density within the crystal's unit cell, from which the atomic positions can be precisely determined. This method is unparalleled in its ability to reveal bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

3.2. Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure is a systematic process. Each step is designed to ensure data quality and the validity of the final model. It is crucial to note that crystals of this compound can exhibit high mosaicity (a measure of the misalignment of crystal domains), requiring the screening of several specimens to find one suitable for data collection.[6]

Sources

CAS 110-65-6 chemical properties and structure

An In-depth Technical Guide to 2-Butyne-1,4-diol (CAS 110-65-6): Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS 110-65-6), a pivotal chemical intermediate. The document delves into its fundamental molecular structure and chemical properties, which are dictated by the interplay of its alkyne and bifunctional hydroxyl groups. Core sections detail the industrially significant Reppe synthesis for its manufacture, explore its versatile reactivity profile—including key transformations like hydrogenation—and survey its wide-ranging applications. From the production of bulk chemicals like 1,4-butanediol to its role in pharmaceuticals, agrochemicals, and electroplating, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and materials science.

Introduction to this compound

This compound, also known as 1,4-butynediol, is an organic compound featuring both an alkyne and a diol functional group.[1] It typically appears as a colorless to pale yellow, hygroscopic crystalline solid that is highly soluble in water and other polar organic solvents.[2][3][4] Its unique bifunctional nature makes it a highly reactive and versatile building block in organic synthesis. Commercially, it is a significant intermediate primarily used as a precursor for the synthesis of 1,4-butanediol, 2-butene-1,4-diol, and a variety of other chemicals used in the production of polyurethanes, plasticizers, pesticides, and pharmaceuticals.[3][5]

Molecular Structure and Physicochemical Properties

The reactivity and physical characteristics of this compound stem directly from its molecular architecture: a four-carbon chain with a central carbon-carbon triple bond (at C2 and C3) and hydroxyl groups at each terminus (C1 and C4).[3] This structure, represented by the formula HOCH₂C≡CCH₂OH, creates a molecule with distinct regions of polarity and reactivity. The hydroxyl groups contribute to its high water solubility and ability to form hydrogen bonds, while the electron-rich alkyne bond is the primary site for addition reactions.[6][7]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 110-65-6 | [5] |

| Molecular Formula | C₄H₆O₂ | [3] |

| Molecular Weight | 86.09 g/mol | [3][5] |

| Appearance | Colorless to yellow, hygroscopic solid | [1][2][8] |

| Melting Point | 52-58 °C | [5][9][10] |

| Boiling Point | 238 °C (decomposes) | [3][5][10] |

| Density | ~1.2 g/cm³ | [3][7] |

| Water Solubility | 3740 g/L (at 20 °C) | [3][7] |

| Solubility | Soluble in water, ethanol, acetone; insoluble in benzene, ether | [2] |

| Flash Point | 128-152 °C | [9][11] |

| Vapor Pressure | <0.1 mmHg (at 55 °C) |[7][10] |

Synthesis and Industrial Manufacturing

The predominant industrial method for synthesizing this compound is the Reppe synthesis, named after its developer Walter Reppe. This process involves the reaction of acetylene with an aqueous solution of formaldehyde.[1][3][8]

Causality in Experimental Choices:

-

Catalyst: The reaction is catalyzed by copper acetylide.[12] To enhance safety and prevent the formation of explosive, polymeric copper acetylide byproducts (known as "cuprenes"), a promoter such as bismuth(III) oxide is often added to the catalyst support.[1] This choice reflects a critical balance between catalytic activity and process safety.

-

Reaction Conditions: The synthesis is conducted under elevated pressure (1-20 bar) and temperature (90-150 °C).[1][2] These conditions are necessary to maintain a sufficient concentration of gaseous acetylene in the aqueous formaldehyde solution, thereby driving the reaction forward at a commercially viable rate. The process is often run continuously in a cascade of reactors to optimize formaldehyde conversion.[1]

Reaction: 2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH[1][3]

Caption: Industrial Reppe Synthesis Workflow for this compound.

Key Reactions and Reactivity Profile

The dual functionality of this compound governs its chemical behavior, allowing for a wide range of transformations at both the alkyne and hydroxyl sites.

Hydrogenation: A Gateway to Key Industrial Solvents

The most significant industrial reaction of this compound is its hydrogenation.[5] Approximately 95% of its production is dedicated to manufacturing 1,4-butanediol and 2-butene-1,4-diol.[1]

-

Selective Hydrogenation: Using a poisoned palladium catalyst (e.g., Pd-Pb/C), the alkyne can be selectively reduced to an alkene, yielding cis-2-butene-1,4-diol.[13] This intermediate is valuable in the synthesis of certain herbicides and polymers.[14][15]

-

Complete Hydrogenation: Under more vigorous conditions with catalysts like nickel or palladium on carbon, the triple bond is fully saturated to produce 1,4-butanediol (BDO).[2][16] BDO is a high-volume commodity chemical used to produce tetrahydrofuran (THF), gamma-butyrolactone (GBL), and polyurethanes.[3]

Caption: Key Hydrogenation Pathways of this compound.

Other Notable Reactions

-

Halogenation: Reaction with chlorine in the presence of hydrochloric acid yields mucochloric acid, a valuable specialty chemical.[1][2][5]

-

Cycloaddition: The alkyne functionality allows it to participate in cycloaddition reactions, such as rhodium-catalyzed [2+2+2] cyclotrimerizations, for the synthesis of complex substituted aromatic compounds.[2]

-

Polymerization: The diol functionality enables its use as a monomer or chain extender in the production of polyesters and polyurethanes.[17]

Applications in Research and Industry

The versatility of this compound has led to its use in a diverse array of applications.

-

Bulk Chemical Intermediate: As detailed above, it is the primary precursor to 1,4-butanediol and 2-butene-1,4-diol.[1]

-

Pharmaceutical Synthesis: It is a key starting material in the industrial synthesis of Vitamin B6 (pyridoxine).[5][14][18] Its rigid structure and reactive handles also make it a valuable building block in the total synthesis of complex natural products and for developing novel drug prototypes.[2][19]

-

Electroplating: It serves as a high-performance brightening agent in nickel and copper electroplating baths, contributing to a high-gloss finish.[1][5][20]

-

Corrosion Inhibition: It is formulated into acid pickling and metal cleaning solutions to protect steel surfaces from corrosion.[1][2][21]

-

Agrochemicals: It is an intermediate in the manufacture of herbicides, such as Barban, and other pesticides and plant protection agents.[2][14]

-

Polymer Science: It is used in the production of plasticizers, synthetic resins, and as a chain extender or cross-linking agent in polyurethanes and polyesters.[2]

Analytical Characterization

Confirming the identity and purity of this compound is crucial for its application. A combination of chromatographic and spectroscopic techniques is employed.

-

Chromatography: Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for separating and identifying this compound and its potential impurities.[22]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum is simple and characteristic, typically showing a triplet for the hydroxyl protons (-OH) and a triplet for the methylene protons (-CH₂), assuming coupling. The exact appearance depends on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the hydroxyl-bearing methylene carbons (CH₂) and the acetylenic carbons (C≡C).

-

Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900 cm⁻¹), and a weak C≡C stretch (around 2200 cm⁻¹).[23]

-

Mass Spectrometry (MS): Electron ionization (EI) will show the molecular ion peak (m/z = 86) and characteristic fragmentation patterns.[12][23]

-

Safety and Handling Protocol

Trustworthiness through Self-Validating Systems: A robust safety protocol is a self-validating system. Adherence to these steps inherently minimizes risk, and any deviation immediately signals a procedural failure that requires correction.

Hazard Identification: this compound is classified as highly toxic and corrosive. It is toxic if swallowed or inhaled, harmful in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[9][24][25] Prolonged or repeated exposure may cause damage to organs, including the liver and kidneys.[21][25]

Step-by-Step Handling Protocol:

-

Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[11] An eyewash station and safety shower must be immediately accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., neoprene), a lab coat, and an apron to prevent skin contact.[11]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][11] The material is hygroscopic and should be protected from moisture.[2]

-

Spill Response:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Conclusion

This compound (CAS 110-65-6) is a cornerstone of modern industrial organic synthesis. Its value is derived from the strategic placement of a reactive alkyne triple bond and two terminal hydroxyl groups within a simple four-carbon framework. This structure allows for efficient conversion into high-demand chemicals like 1,4-butanediol and provides a versatile platform for creating specialized molecules for the pharmaceutical, agricultural, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging its full potential safely and effectively in both research and industrial settings.

References

- This compound | - atamankimya.com.

- This compound: Comprehensive Overview and Applic

- This compound - Ataman Kimya.

- Material Safety Data Sheet - this compound (Pract) - Cole-Parmer. Cole-Parmer.

- This compound synthesis - ChemicalBook. ChemicalBook.

- This compound | - atamankimya.com.

- This compound: Properties, Production And Uses - Chemcess. Chemcess.

- This compound or 1,4-Butynediol Manufacturers, with SDS - Muby Chemicals. Muby Chemicals.

- This compound SDS, 110-65-6 Safety D

- 110-65-6, this compound Formula - ECHEMI. ECHEMI.

- This compound, CAS 110-65-6,C4H6O2 - Mallak. Mallak Specialties.